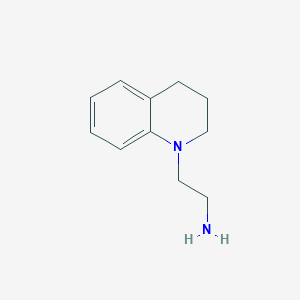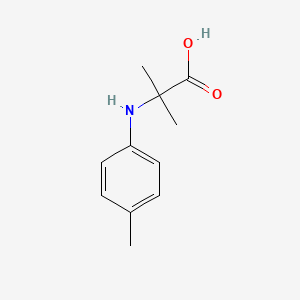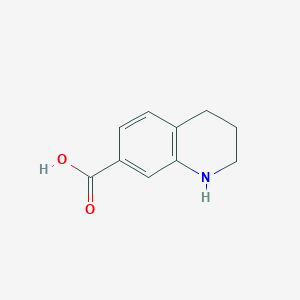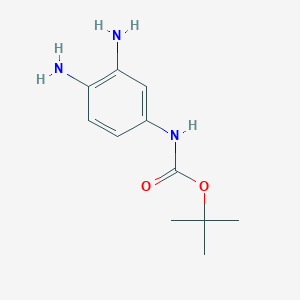
tert-Butyl (3,4-diaminophenyl)carbamate
説明
“tert-Butyl (3,4-diaminophenyl)carbamate” is a chemical compound with the molecular formula C11H17N3O2 . It contains a total of 33 bonds, including 16 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aromatic), and 2 primary amine(s) (aromatic) .
Molecular Structure Analysis
The molecular structure of “tert-Butyl (3,4-diaminophenyl)carbamate” includes a carbamate group attached to a tert-butyl group and a 3,4-diaminophenyl group . The molecule has a total of 33 bonds .科学的研究の応用
Medicinal Chemistry: Synthesis of Pharmaceutical Compounds
tert-Butyl (3,4-diaminophenyl)carbamate: is utilized in medicinal chemistry for the synthesis of various pharmaceutical compounds. Its structure, featuring amine groups, makes it a valuable intermediate in the production of small molecule drugs. It can be used to introduce amine functionalities into drug molecules, which are often critical for their biological activity .
Agriculture: Development of Agrochemicals
In the agricultural sector, this compound’s derivatives could be explored for the development of new agrochemicals. The amine groups present in tert-Butyl (3,4-diaminophenyl)carbamate can be functionalized to create compounds that may act as growth promoters or pesticides .
Material Science: Polymer Synthesis
The compound finds applications in material science, particularly in polymer synthesis. It can serve as a monomer or a cross-linking agent due to its reactive amine groups, contributing to the creation of polymers with specific mechanical and chemical properties .
Environmental Science: Pollutant Remediation
tert-Butyl (3,4-diaminophenyl)carbamate: has potential applications in environmental science, especially in pollutant remediation processes. Its chemical structure could be modified to bind with contaminants, aiding in their removal from water or soil.
Biochemistry: Enzyme Inhibition Studies
In biochemistry, this compound can be used in enzyme inhibition studies. The diamine moiety can interact with active sites of enzymes, making it a useful tool for understanding enzyme mechanisms and for developing enzyme inhibitors .
Pharmacology: Drug Delivery Systems
Lastly, in pharmacology, tert-Butyl (3,4-diaminophenyl)carbamate could be investigated for use in drug delivery systems. Its modifiable structure allows for the attachment of drug molecules, potentially enhancing their stability and delivery to target sites within the body .
Safety and Hazards
特性
IUPAC Name |
tert-butyl N-(3,4-diaminophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,12-13H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZXNVNKACXWFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584174 | |
| Record name | tert-Butyl (3,4-diaminophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3,4-diaminophenyl)carbamate | |
CAS RN |
937372-03-7 | |
| Record name | tert-Butyl (3,4-diaminophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



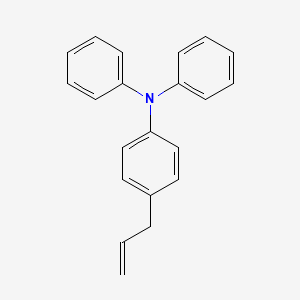
![4-[[2-(Chloromethyl)phenyl]methyl]morpholine](/img/structure/B1602306.png)

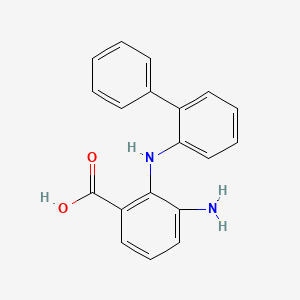
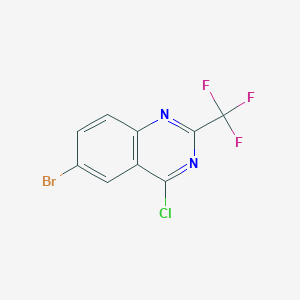
![3-[1-(Methylamino)ethyl]phenol](/img/structure/B1602312.png)


